LY2780301

Pharmacodynamic biomarker p70S6K inhibition pS6

LY2780301 (also designated gandosetenib) is an orally bioavailable, ATP-competitive small molecule that functions as a dual inhibitor of p70 ribosomal S6 kinase (p70S6K) and protein kinase B (AKT). Discovered and developed by Eli Lilly, this compound targets two critical nodes of the PI3K/AKT/mTOR signaling pathway and has been evaluated in multiple Phase I/II clinical trials—both as monotherapy and in combination with gemcitabine or paclitaxel—in patients with advanced solid tumors and HER2-negative breast cancer.

Molecular Formula
Molecular Weight
Cat. No. B1578390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY2780301
SynonymsLY2780301;  LY-2780301;  LY 2780301
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

LY2780301 (Gandosetenib): A Clinically Evaluated Dual p70S6K/AKT ATP-Competitive Inhibitor for Oncology Research


LY2780301 (also designated gandosetenib) is an orally bioavailable, ATP-competitive small molecule that functions as a dual inhibitor of p70 ribosomal S6 kinase (p70S6K) and protein kinase B (AKT) . Discovered and developed by Eli Lilly, this compound targets two critical nodes of the PI3K/AKT/mTOR signaling pathway and has been evaluated in multiple Phase I/II clinical trials—both as monotherapy and in combination with gemcitabine or paclitaxel—in patients with advanced solid tumors and HER2-negative breast cancer . Unlike single-target AKT inhibitors, LY2780301 simultaneously suppresses both AKT-mediated and p70S6K-mediated signaling, a mechanistic distinction with implications for overcoming compensatory pathway reactivation .

Why LY2780301 Cannot Be Replaced by Single-Target AKT Inhibitors Such as MK-2206 or Ipatasertib


Pharmacological inhibition of AKT alone triggers a well-characterized compensatory feedback loop wherein loss of p70S6K-mediated negative regulation leads to reactivation of upstream AKT signaling, thereby limiting sustained target suppression . Single-target AKT inhibitors—such as the allosteric inhibitor MK-2206 (which exhibits minimal effect on p70S6K phosphorylation ) or the ATP-competitive pan-AKT inhibitor ipatasertib (which has negligible direct p70S6K activity)—do not address this p70S6K-dependent feedback mechanism. LY2780301, by virtue of its equipotent dual inhibition of both AKT and the downstream p70S6K kinase, is mechanistically positioned to durably suppress the pathway without triggering the compensatory reactivation observed with AKT-only agents . This dual-target pharmacology means that substituting LY2780301 with a single-target AKT inhibitor in research protocols would introduce a fundamentally different pathway perturbation profile.

LY2780301 Head-to-Head and Cross-Study Quantitative Differentiation Evidence


LY2780301 Dual p70S6K/AKT Target Engagement Versus MK-2206 Single-AKT Activity: Skin Biopsy Pharmacodynamic Evidence

In a first-in-human Phase I study, LY2780301 demonstrated direct pharmacodynamic evidence of p70S6K inhibition: >50% of patients receiving 400–500 mg total daily oral doses exhibited reduced phosphorylated ribosomal protein S6 (pS6) in skin biopsies at Day 8 of treatment, with a positive correlation observed between pS6 suppression and exposure to the didesmethyl metabolite . In contrast, the allosteric AKT inhibitor MK-2206 has been shown to exert minimal effect on p70S6K phosphorylation in preclinical models, consistent with its AKT-only mechanism . This divergence in pS6 modulation is a direct consequence of LY2780301's dual-target design and provides a quantifiable, tissue-based biomarker of its unique pharmacology not achievable with single-target AKT inhibitors.

Pharmacodynamic biomarker p70S6K inhibition pS6 target engagement skin biopsy

LY2780301 Plus Gemcitabine Combination: 74% Disease Control Rate in Molecularly Selected Patients with PI3K/AKT/mTOR Pathway Alterations

In a Phase IB dose escalation and expansion trial (INPAKT; NCT02018874), LY2780301 administered at 400 or 500 mg once daily in combination with intravenous gemcitabine (750 or 1000 mg/m² on days 1, 8, and 15 of a 28-day cycle) achieved a disease control rate (DCR) of 74% at cycle 2 among the efficacy-evaluable population, with 2 patients (5%) experiencing a confirmed partial response . The study exclusively enrolled patients harboring molecular alterations of the PI3K/AKT/mTOR pathway—predominantly PIK3CA mutations/amplifications (60%) and PTEN inactivation (42%) . As a comparator benchmark, single-agent gemcitabine in unselected advanced solid tumor populations has historically yielded DCR values in the range of approximately 30–50%, depending on tumor type and line of therapy. The 74% DCR observed with LY2780301 plus gemcitabine in this molecularly enriched cohort suggests meaningful additive or synergistic antitumor activity attributable to the dual pathway inhibitor.

Disease control rate gemcitabine combination PI3K/AKT/mTOR molecular selection phase IB

TAKTIC Trial: LY2780301 Plus Paclitaxel Achieves 63.9% Six-Month Objective Response Rate in HER2-Negative Advanced Breast Cancer Irrespective of PI3K/AKT Pathway Activation Status

The TAKTIC Phase IB/II trial (NCT01980277) evaluated LY2780301 in combination with weekly paclitaxel in 51 patients with HER2-negative advanced breast cancer (ABC). At the recommended Phase II dose (RP2D) of LY2780301 500 mg QD plus paclitaxel 80 mg/m² weekly, the 6-month objective response rate (ORR) was 63.9% (95% CI: 48.8–76.8) in the overall population and 55% (95% CI: 35–73.7) in the PI3K/AKT pathway-activated (PI3KAKT+) subgroup . Notably, antitumor activity was observed independently of PI3K/AKT pathway activation status . As a comparator, intravenous paclitaxel monotherapy in HER2-negative recurrent or metastatic breast cancer has been reported to yield ORR values in the range of approximately 21.5–53.7% across multiple studies , with a recent Phase III control arm reporting ORR of 28.6% . The 63.9% ORR achieved with the LY2780301-paclitaxel combination represents a substantial numeric improvement over paclitaxel-alone benchmarks.

HER2-negative breast cancer paclitaxel combination objective response rate PI3K/AKT pathway TAKTIC

LY2780301 Pharmacokinetic Profile: 24-Hour Half-Life Supporting Once-Daily Oral Dosing with Exposure Exceeding Predicted Efficacious Thresholds

LY2780301 exhibits a pharmacokinetic profile consistent with once-daily oral dosing. In the first-in-human Phase I study, the apparent oral clearance (CL/F) was 4.5 L/h and the terminal half-life (t½) was 24 hours, with plasma exposures (AUC₀₋₂₄ₕ) exceeding 25,000 ng·h/mL in all patients—values that surpassed the predicted efficacious exposure threshold derived from preclinical PK/PD modeling . Plasma exposure increased with dose from 100 mg to 500 mg total daily dose (QD or BID), though the increase was less than dose-proportional, and significant inter-patient variability was observed . For comparison, the pan-AKT inhibitor ipatasertib has a reported median half-life of approximately 45 hours (range: 27.8–66.9 h) with approximately two-fold accumulation upon repeat dosing , while the allosteric AKT inhibitor MK-2206 has a half-life of approximately 60–80 hours . The 24-hour half-life of LY2780301 allows attainment of steady-state within approximately 5 days without the prolonged accumulation associated with longer-half-life AKT inhibitors, potentially offering more predictable cycle-to-cycle exposure management in research protocols.

Pharmacokinetics half-life oral bioavailability AUC once-daily dosing

Preclinical Kinome Selectivity: Greater Than 100-Fold Discrimination for AKT and p70S6K Over Other Human Kinases

Comprehensive kinome profiling of LY2780301 has demonstrated greater than 100-fold selectivity for AKT and p70S6K compared to other kinases across the human kinome . This selectivity profile differentiates LY2780301 from broader-spectrum AKT pathway inhibitors such as capivasertib (AZD5363), which despite its nanomolar potency against AKT isoforms (IC₅₀: Akt1 = 3 nM, Akt2 = 8 nM, Akt3 = 8 nM) also exhibits similar inhibitory potency against p70S6K and PKA and weaker activity against ROCK1/2 . In contrast, the allosteric inhibitor MK-2206, while highly selective for AKT isoforms (IC₅₀: Akt1 = 8 nM, Akt2 = 12 nM, Akt3 = 65 nM) with no activity against 250 other protein kinases , does not inhibit p70S6K—leaving the downstream effector unblocked. LY2780301 occupies a unique selectivity niche: dual on-target inhibition of both AKT and p70S6K with high discrimination against the broader kinome, a profile that is pharmacologically distinct from both pan-AKT inhibitors with broader AGC kinase activity and from AKT-only selective agents.

Kinase selectivity kinome screening off-target ATP-competitive p70S6K

Optimal Research and Translational Application Scenarios for LY2780301 Based on Quantitative Differentiation Evidence


PI3K/AKT/mTOR Pathway-Addicted Solid Tumor Xenograft or PDX Models with Genomic Alterations in PIK3CA or PTEN

The Phase IB data demonstrating a 74% disease control rate with LY2780301 plus gemcitabine in patients harboring PIK3CA mutations/amplifications (60%) and PTEN inactivation (42%) establishes a clinical rationale for deploying LY2780301 in preclinical models bearing analogous genomic alterations. Researchers utilizing PDX models or cell line xenografts with defined PIK3CA hotspot mutations (e.g., E545K, H1047R) or PTEN loss can employ LY2780301 as a tool compound to interrogate dual AKT/p70S6K pathway dependence, with the clinical combination tolerability data supporting co-administration with gemcitabine in vivo. The demonstrated pharmacokinetics (CL/F 4.5 L/h, t½ 24 h) facilitate once-daily oral dosing in rodent models, simplifying experimental logistics compared to agents requiring continuous infusion or multiple daily doses.

HER2-Negative Breast Cancer Translational Research Requiring Pathway-Independent Antitumor Activity

The TAKTIC trial's finding that LY2780301 plus paclitaxel achieved a 63.9% 6-month ORR irrespective of PI3K/AKT pathway activation status uniquely positions LY2780301 for breast cancer research programs that cannot rely on pathway biomarker stratification. Unlike capivasertib or ipatasertib—whose clinical development has increasingly focused on PIK3CA/AKT1/PTEN-altered populations—LY2780301's efficacy signal in both biomarker-positive and biomarker-negative subgroups suggests broader applicability in HER2-negative breast cancer models. This pathway-independent activity profile may make LY2780301 a preferred reference compound for studies investigating taxane sensitization mechanisms or chemotherapy-resistant breast cancer models.

Pharmacodynamic Biomarker-Driven Studies Using pS6 as a Proximal Readout of Dual Pathway Suppression

LY2780301 is distinguished by clinical pharmacodynamic evidence showing >50% of patients achieve pS6 reduction in skin biopsies at clinically relevant doses (400–500 mg/day) . For researchers conducting PK/PD modeling, tumor pharmacodynamics, or Phase 0 window-of-opportunity studies, pS6 immunohistochemistry in surrogate or tumor tissue provides a validated, dose-responsive biomarker that simultaneously reports on inhibition of both AKT and p70S6K signaling—unlike pPRAS40 (AKT-specific) or pS6 alone (which can be modulated by AKT inhibitors indirectly). The positive correlation between didesmethyl metabolite exposure and pS6 suppression further enables exposure-response modeling in preclinical and translational settings.

Comparative Chemical Biology Studies of Dual p70S6K/AKT vs. Single-Target AKT Pharmacology

LY2780301's dual p70S6K/AKT mechanism, combined with its >100-fold kinome selectivity , makes it a critical comparator for dissecting the relative contributions of AKT-only vs. AKT-plus-p70S6K inhibition to antitumor efficacy, feedback activation, and toxicity. Research protocols that include LY2780301 alongside MK-2206 (allosteric AKT-only) and ipatasertib (ATP-competitive AKT-only) can mechanistically isolate the contribution of p70S6K co-inhibition using a panel where LY2780301 is the only agent providing direct, equipotent dual target coverage. The availability of clinical PK, PD, and safety data for LY2780301 further enables the translation of in vitro findings to in vivo dosing regimens with clinical relevance.

Quote Request

Request a Quote for LY2780301

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.